molecular formula C44H56O6 B592838 22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol CAS No. 129518-51-0

22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol

Cat. No.: B592838
CAS No.: 129518-51-0
M. Wt: 680.926
InChI Key: VJIIEMZOPMLNKK-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is a macrocyclic compound that belongs to the family of calixarenes. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their ability to form host-guest complexes. The 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is particularly notable for its unique structure, which includes a crown ether moiety. This structure allows it to selectively bind cations, making it useful in various applications, including chemical sensing and separation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX typically involves the reaction of p-tert-butylcalix4arene with a crown ether derivative. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX has a wide range of applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry for the selective binding of cations.

    Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate guest molecules.

    Medicine: Explored for its use in diagnostic assays and as a potential therapeutic agent.

    Industry: Utilized in the separation and purification of metal ions from mixtures.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX primarily involves its ability to form host-guest complexes. The crown ether moiety provides a cavity that can selectively bind cations through electrostatic interactions and coordination bonds. This selective binding is influenced by the size and charge of the cation, as well as the conformational flexibility of the calixarene scaffold .

Comparison with Similar Compounds

  • 4-tert-Butylcalix4arene: Lacks the crown ether moiety but shares the calixarene scaffold.
  • Calix4arene-25,26,27,28-tetrol: Another calixarene derivative with hydroxyl groups instead of tert-butyl groups.
  • 4-Sulfocalix 4arene: Contains sulfonate groups, providing different binding properties .

Uniqueness: 4-TERT-BUTYL-CALIX4ARENE-CROWN-6-COMPLEX is unique due to its combination of a calixarene scaffold with a crown ether moiety. This dual functionality allows it to selectively bind a wide range of cations, making it highly versatile for applications in sensing, separation, and catalysis .

Properties

IUPAC Name

22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H74O8/c1-51(2,3)43-27-35-23-39-31-45(53(7,8)9)33-41-25-37-29-44(52(4,5)6)30-38(48(37)56)26-42-34-46(54(10,11)12)32-40(24-36(28-43)47(35)55)50(42)62-22-20-60-18-16-58-14-13-57-15-17-59-19-21-61-49(39)41/h27-34,55-56H,13-26H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYCEJTCWFSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOCCOC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H74O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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